2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]-N-prop-2-enyl-N-prop-2-ynylacetamide
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Overview
Description
2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]-N-prop-2-enyl-N-prop-2-ynylacetamide is a complex organic compound with a molecular formula of C15H20N2O3 This compound is known for its unique structural features, which include a piperazine ring substituted with a phenylpropyl group and an acetamide moiety
Preparation Methods
The synthesis of 2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]-N-prop-2-enyl-N-prop-2-ynylacetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines and dihaloalkanes under controlled conditions.
Substitution with Phenylpropyl Group: The piperazine ring is then substituted with a phenylpropyl group using a nucleophilic substitution reaction.
Introduction of Acetamide Moiety: The acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Addition of Prop-2-enyl and Prop-2-ynyl Groups: The final step involves the addition of prop-2-enyl and prop-2-ynyl groups through alkylation reactions using appropriate alkyl halides.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]-N-prop-2-enyl-N-prop-2-ynylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound into reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted products.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the piperazine ring and acetamide moiety.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]-N-prop-2-enyl-N-prop-2-ynylacetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]-N-prop-2-enyl-N-prop-2-ynylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]-N-prop-2-enyl-N-prop-2-ynylacetamide can be compared with other similar compounds, such as:
3-(piperazin-1-yl)propan-2-ol: This compound has a similar piperazine ring but lacks the phenylpropyl and acetamide groups.
3-(piperazin-1-yl)oxolan-2-one: This compound contains a piperazine ring with an oxolanone group instead of the phenylpropyl and acetamide groups.
2-(3-oxo-1-(3-phenylpropyl)piperazin-2-yl)acetic acid: This compound is structurally similar but has an acetic acid moiety instead of the prop-2-enyl and prop-2-ynyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]-N-prop-2-enyl-N-prop-2-ynylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-3-13-24(14-4-2)20(25)17-19-21(26)22-12-16-23(19)15-8-11-18-9-6-5-7-10-18/h1,4-7,9-10,19H,2,8,11-17H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVUSQYBORBBBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC#C)C(=O)CC1C(=O)NCCN1CCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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